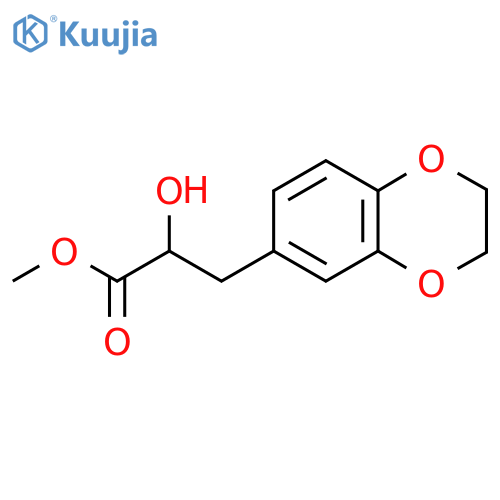Cas no 1181728-69-7 (methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxypropanoate)

1181728-69-7 structure
商品名:methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxypropanoate
methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxypropanoate 化学的及び物理的性質
名前と識別子
-
- methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxypropanoate
- 1181728-69-7
- EN300-1829568
-
- インチ: 1S/C12H14O5/c1-15-12(14)9(13)6-8-2-3-10-11(7-8)17-5-4-16-10/h2-3,7,9,13H,4-6H2,1H3
- InChIKey: UHNZGHQZKNGJAD-UHFFFAOYSA-N
- ほほえんだ: O1CCOC2C=CC(=CC1=2)CC(C(=O)OC)O
計算された属性
- せいみつぶんしりょう: 238.08412354g/mol
- どういたいしつりょう: 238.08412354g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 268
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 65Ų
methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxypropanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1829568-0.25g |
methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxypropanoate |
1181728-69-7 | 0.25g |
$906.0 | 2023-09-19 | ||
| Enamine | EN300-1829568-0.05g |
methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxypropanoate |
1181728-69-7 | 0.05g |
$827.0 | 2023-09-19 | ||
| Enamine | EN300-1829568-5.0g |
methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxypropanoate |
1181728-69-7 | 5g |
$2858.0 | 2023-06-02 | ||
| Enamine | EN300-1829568-0.5g |
methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxypropanoate |
1181728-69-7 | 0.5g |
$946.0 | 2023-09-19 | ||
| Enamine | EN300-1829568-1g |
methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxypropanoate |
1181728-69-7 | 1g |
$986.0 | 2023-09-19 | ||
| Enamine | EN300-1829568-10g |
methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxypropanoate |
1181728-69-7 | 10g |
$4236.0 | 2023-09-19 | ||
| Enamine | EN300-1829568-10.0g |
methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxypropanoate |
1181728-69-7 | 10g |
$4236.0 | 2023-06-02 | ||
| Enamine | EN300-1829568-0.1g |
methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxypropanoate |
1181728-69-7 | 0.1g |
$867.0 | 2023-09-19 | ||
| Enamine | EN300-1829568-1.0g |
methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxypropanoate |
1181728-69-7 | 1g |
$986.0 | 2023-06-02 | ||
| Enamine | EN300-1829568-5g |
methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxypropanoate |
1181728-69-7 | 5g |
$2858.0 | 2023-09-19 |
methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxypropanoate 関連文献
-
Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
3. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
1181728-69-7 (methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxypropanoate) 関連製品
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
